3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c1-23-17-20-14-12-4-2-3-5-13(12)19-15(14)16(22)21(17)11-8-6-10(18)7-9-11/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILBYTAQZXYOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization in the presence of a catalyst to form the pyrimidoindole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrimido[5,4-b]indole family exhibit promising anticancer properties. A study by Al-Mahmoud et al. (2020) demonstrated that derivatives of pyrimido[5,4-b]indoles, including the target compound, showed significant cytotoxic effects against various cancer cell lines. The study utilized molecular docking techniques to predict interactions with specific cancer-related targets, suggesting that modifications at certain positions could enhance efficacy against tumors.
Case Study: Molecular Docking and Anticancer Activity
- Objective : To evaluate the anticancer potential of 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one.
- Methodology :
- Molecular docking simulations were performed against proteins involved in cancer progression.
- Cytotoxicity assays were conducted on human cancer cell lines.
- Findings : The compound exhibited a high binding affinity to the target proteins and demonstrated IC50 values in the low micromolar range across several tested cell lines.
Modulation of Immune Responses
Another significant application of this compound is its role as an immunomodulator. Pyrimido[5,4-b]indoles have been shown to influence immune cell functions, potentially offering therapeutic strategies for autoimmune diseases and inflammatory conditions.
Research Insights
- Study : A comparative analysis of pyrimido[5,4-b]indole derivatives indicated that structural variations affect their immunomodulatory activities.
- Results : The presence of the chlorophenyl and methylthio groups was linked to enhanced modulation of TLR (Toll-like receptor) pathways, which are crucial in immune response regulation.
Antioxidant Properties
The antioxidant capabilities of this compound were assessed in several studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit oxidative stress-related damage.
Experimental Findings
- Method : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to measure antioxidant activity.
- Results : The compound showed significant DPPH inhibition percentages, indicating strong antioxidant potential compared to standard antioxidants.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for developing more effective derivatives. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Chlorinated phenyl compound + methylthio reagent | Formation of intermediate |
| 2 | Cyclization | Indole derivative + intermediate | Formation of pyrimido[5,4-b]indole core |
| 3 | Purification | Crystallization or chromatography | Pure target compound |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimido[5,4-b]indole Derivatives
Key Observations :
- The target compound’s 4-chlorophenyl group enhances lipophilicity (XLogP3 = 5.9), similar to fluorinated analogs (e.g., 509.9 g/mol in ).
- Methylthio (SMe) at position 2 provides moderate hydrogen bond acceptor capacity (TPSA = 90.8 Ų, ), contrasting with bulkier groups like piperidinyl-S () or furan-carboxylate (), which may alter solubility and target selectivity.
Key Observations :
- The target compound’s 4-chlorophenyl group is shared with potent antimicrobial (e.g., compound 3e, MIC = 6.25 µg/mL ) and antihypertensive agents (e.g., compound 23 ).
- Methylthio substitution may enhance membrane permeability compared to thiazole or triazole derivatives (), though direct activity data for the target compound is lacking.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s low hydrogen bond donor count (1) and moderate TPSA (90.8 Ų) suggest balanced solubility and permeability, favorable for oral bioavailability.
Biological Activity
3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound characterized by its unique pyrimidoindole core structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a chlorophenyl group and a methylthio group attached to the pyrimidoindole framework. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 193.93 | Induction of apoptosis |
| HCT116 (colon cancer) | 0.75 - 4.21 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 7.01 ± 0.60 | Topoisomerase-IIa inhibition |
| MCF-7 (breast cancer) | 14.31 ± 0.90 | Disassembly of microtubules |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with mechanisms including apoptosis induction and inhibition of critical cellular processes.
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.
Case Studies
- Cytotoxicity Assessment : A study conducted by Insuasty et al. reported that derivatives of similar pyrimidoindole structures exhibited promising anticancer activity with IC50 values ranging from to against multiple cancer cell lines, suggesting that structural modifications can enhance bioactivity.
- Mechanistic Insights : Research highlighted in MDPI journals indicated that compounds within the same class demonstrated significant inhibition of Aurora-A kinase, a critical target in cancer therapy, further supporting the potential of pyrimidoindole derivatives in drug development.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one and its derivatives?
The compound can be synthesized via cyclocondensation or heterocyclic ring-closure reactions. For example:
- Microwave-assisted synthesis (): Reduces reaction time and improves yield compared to traditional heating. Optimize parameters (e.g., power, solvent) to minimize side products.
- Reflux with arylisothiocyanates ( ): Use anhydrous pyridine as a solvent to facilitate nucleophilic substitution at the pyrimidine core.
- Intermediates handling (): Store precursors like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine at 2–8°C to prevent degradation .
Basic: How should researchers characterize this compound’s structural integrity?
Employ a combination of:
- Single-crystal X-ray diffraction (): Resolve bond lengths (mean C–C: 0.005–0.006 Å) and dihedral angles to confirm stereochemistry.
- NMR and mass spectrometry (): Use NMR (e.g., δ 8.65 ppm for aromatic protons) and high-resolution MS (calcd [M+H]+ 420.0) to verify purity and molecular weight .
Advanced: How can contradictions in bioactivity data across pyrimido[5,4-b]indole derivatives be resolved?
- Systematic SAR analysis (): Compare substituent effects (e.g., methylthio vs. bromo groups) on TLR4 binding using competitive inhibition assays.
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293-TLR4) to minimize variability .
Advanced: What computational strategies enhance understanding of electronic properties and reactivity?
- Density Functional Theory (DFT) ( ): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
- Molecular docking : Model interactions with TLR4 () using PyMOL or AutoDock to prioritize derivatives for synthesis .
Basic: What protocols ensure stability during storage and handling?
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation ( ).
- Waste disposal : Segregate halogenated byproducts and collaborate with certified waste management services () .
Advanced: How are structure-activity relationships (SAR) established for target optimization?
- Substituent variation : Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance binding affinity ().
- Bioactivity profiling : Test derivatives against TLR4 (IC assays) and cross-validate with anti-inflammatory models ( ) .
Basic: Which databases provide reliable physicochemical/toxicological data?
- PubChem ( ): Access computed InChI keys, SMILES, and spectral data.
- Crystallographic databases : Use CCDC entries () for structural validation .
Advanced: How to design experiments evaluating TLR4 modulation potential?
- In vitro assays : Measure NF-κB activation in TLR4-transfected cells ().
- Selectivity screening : Test against related receptors (e.g., TLR2/9) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
